molecular formula C30H35ClO11 B14801950 [3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate

[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate

Cat. No.: B14801950
M. Wt: 607.0 g/mol
InChI Key: MBPMRVCKHDMVOU-UHFFFAOYSA-N
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Description

[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core oxane ring, followed by the introduction of the chloro and ethoxyphenyl groups. Acetylation reactions are then carried out to introduce the acetyloxy groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions is common to ensure consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, [3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for understanding biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where these targets are implicated.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • [3,4,5-Trihydroxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate
  • [3,4,5-Triacetyloxy-6-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate
  • [3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate

Uniqueness

The uniqueness of [3,4,5-Triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35ClO11/c1-7-37-24-11-8-21(9-12-24)14-22-15-23(10-13-25(22)31)30(36-6)29(41-20(5)35)28(40-19(4)34)27(39-18(3)33)26(42-30)16-38-17(2)32/h8-13,15,26-29H,7,14,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPMRVCKHDMVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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